molecular formula C19H18N2O4 B4983218 N-(2,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B4983218
M. Wt: 338.4 g/mol
InChI Key: AUINKFQAFUWXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, commonly known as DOI, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes. DOI has been studied extensively for its potential therapeutic applications in the treatment of various mental disorders.

Mechanism of Action

DOI acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that mediates various intracellular signaling pathways. Upon binding to the receptor, DOI induces a conformational change that activates the G protein and triggers the downstream signaling cascade, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects
DOI has been shown to induce various biochemical and physiological effects, including the modulation of neurotransmitter release, the activation of intracellular signaling pathways, and the alteration of gene expression. It has been shown to induce potent psychedelic effects, such as altered perception, thought, and mood, which can be useful in studying the neural mechanisms underlying these phenomena.

Advantages and Limitations for Lab Experiments

DOI has several advantages as a research tool, including its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise modulation of the receptor activity. However, it also has several limitations, including its potential toxicity and the risk of inducing adverse effects in experimental animals.

Future Directions

There are several future directions for research on DOI, including the development of more selective and potent analogs, the investigation of its potential therapeutic applications in the treatment of various mental disorders, and the study of its role in various physiological and pathological processes. Additionally, further research is needed to elucidate the neural mechanisms underlying its psychedelic effects and to identify potential biomarkers for its therapeutic efficacy.

Synthesis Methods

DOI can be synthesized using various methods, including the reduction of 2,5-dimethoxy-4-nitrophenylacetone with sodium borohydride, followed by the reaction with indole-3-carboxaldehyde in the presence of acetic acid. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

DOI has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological processes, including mood regulation, cognition, and perception. It has been shown to induce psychedelic effects, such as altered perception, thought, and mood, which can be useful in studying the neural mechanisms underlying these phenomena.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-14-7-8-18(25-2)16(9-14)20-19(23)11-21-10-13(12-22)15-5-3-4-6-17(15)21/h3-10,12H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUINKFQAFUWXSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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